Difluoromalonyl fluoride

Beschreibung

BenchChem offers high-quality Difluoromalonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Difluoromalonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

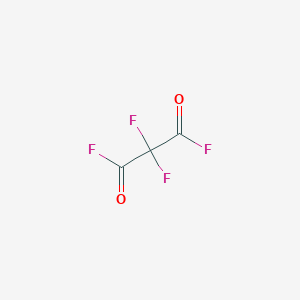

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-difluoropropanedioyl difluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F4O2/c4-1(8)3(6,7)2(5)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOOJFLEZNWPIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(=O)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378882 | |

| Record name | DIFLUOROMALONYL FLUORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5930-67-6 | |

| Record name | DIFLUOROMALONYL FLUORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Difluoromalonyl Fluoride (CAS 5930-67-6)

Properties, Synthesis, and Applications in Fluorine Chemistry[1]

Executive Summary

Difluoromalonyl fluoride (CAS 5930-67-6), also known as difluoropropanedioyl difluoride, is a specialized perfluorinated building block utilized in the synthesis of high-value fluoropolymers and heterocyclic pharmaceutical intermediates.[1][2][3][4][5][6] Characterized by its high electrophilicity and volatility (b.p. ~-9°C), it serves as a critical "C3" synthon for introducing the gem-difluoromethylene (

Physicochemical Profile & Chemical Identity

Difluoromalonyl fluoride represents the perfluorinated analogue of malonyl fluoride. Its structure consists of a central

Table 1: Technical Specifications

| Property | Value | Notes |

| Chemical Name | Difluoromalonyl fluoride | Synonyms: Difluoropropanedioyl difluoride; Perfluoromalonyl fluoride |

| CAS Registry Number | 5930-67-6 | |

| Molecular Formula | ||

| Molecular Weight | 144.02 g/mol | |

| Boiling Point | -9°C (approx.)[1] | Volatile gas/liquid at STP; often handled as a liquefied gas.[1] |

| Density | ~1.529 g/cm³ | Predicted at liquid phase conditions.[1] |

| Appearance | Colorless gas/liquid | Fumes in air due to hydrolysis.[1] |

| Solubility | Reacts with water | Decomposes to difluoromalonic acid and HF.[1] |

| Stability | Moisture Sensitive | Requires anhydrous storage (SS or Monel cylinders).[1] |

Synthesis & Production Methodologies

The synthesis of difluoromalonyl fluoride is non-trivial due to the instability of intermediate species. The industrial standard involves a Catalytic Ester-Acyl Fluoride Interchange , which avoids the harsh conditions of direct fluorination.[1]

2.1 Primary Synthesis: Catalytic Interchange

This method utilizes dimethyl difluoromalonate as the stable precursor. In the presence of a Lewis acid catalyst (e.g., Antimony Pentafluoride,

Reaction Logic:

-

Precursor: Dimethyl difluoromalonate (

) is mixed with a metal fluoride catalyst. -

Interchange: An acyl fluoride (e.g.,

) is introduced. The catalyst facilitates the exchange of methoxy groups ( -

Distillation: The product, having a lower boiling point than the ester, is continuously distilled off to drive the equilibrium forward.

2.2 Alternative Route: Direct Fluorination

Historically, direct fluorination of malonyl chloride (

Figure 1: Synthesis Workflow (DOT Diagram)

Caption: Catalytic interchange pathway for the production of difluoromalonyl fluoride from ester precursors.

Reactivity & Applications

Difluoromalonyl fluoride is a bifunctional electrophile. Its two acyl fluoride groups are highly reactive toward nucleophiles, allowing for the formation of linear derivatives or cyclic heterocycles.

3.1 Heterocycle Synthesis

The compound is a potent precursor for synthesizing fluorinated heterocycles, such as fluorinated pyrimidines and diazepines .

-

Mechanism: Reaction with diamines or ureas leads to double nucleophilic acyl substitution. The central

group is retained, modifying the pKa and lipophilicity of the resulting drug scaffold. -

Example: Reaction with urea yields 5,5-difluorobarbituric acid derivatives.[1]

3.2 Polymerization

In polymer chemistry, CAS 5930-67-6 acts as a comonomer or chain extender.[1]

-

Fluoropolymers: It can be copolymerized with tetrafluoroethylene (TFE) or vinyl ethers to introduce ketone functionalities or cross-linking sites into the polymer backbone.

-

Polyfluorooxetanes: Precursors derived from this compound can be cyclized to form oxetanes, which are polymerized to produce high-performance lubricants and elastomers.[1]

Figure 2: Reactivity Profile (DOT Diagram)

Caption: Divergent synthesis pathways utilizing difluoromalonyl fluoride as a core electrophile.[1]

Safety & Handling Protocols

Warning: Difluoromalonyl fluoride is acutely toxic and corrosive. It releases Hydrogen Fluoride (HF) upon contact with moisture.

-

Inhalation Hazard: High toxicity (Rat LC50 ~0.55 mg/L).[1][6][7] Use only in a certified chemical fume hood with HF-compatible scrubbing.[1]

-

Skin/Eye Contact: Corrosive.[1] Causes severe burns. HF-specific first aid (Calcium Gluconate gel) must be immediately available.[1]

-

Storage: Store in corrosion-resistant cylinders (Monel, Hastelloy) at cool temperatures. Avoid glass containers due to HF etching risk.

-

Moisture Control: Strictly anhydrous conditions are required to prevent pressure buildup from HF generation.

References

-

GuideChem. (n.d.). Difluoromalonyl Fluoride Properties and Safety. Retrieved from

-

European Patent Office. (1982). EP0048544B1: Preparation of difluoromalonyl fluoride. Retrieved from

-

Kennedy, G. L., Burgess, B. A., & Chen, H. C. (1988).[6] Inhalation Toxicity of Methyl Difluoromalonyl Fluoride in Rats. ResearchGate. Retrieved from

-

SynQuest Laboratories. (2018). Safety Data Sheet: Difluoromalonoyl fluoride. Retrieved from

Sources

- 1. C07C 51 - Preparation of carboxylic acids or their salts, halides, or anhydrides - Patents Sitemap [google.com]

- 2. researchgate.net [researchgate.net]

- 3. chem960.com [chem960.com]

- 4. scribd.com [scribd.com]

- 5. books.rsc.org [books.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical Properties of Difluoromalonyl Fluoride

Abstract

Difluoromalonyl fluoride (C₃F₄O₂), a highly reactive and versatile chemical intermediate, is of significant interest to researchers in pharmaceutical and agrochemical development. Its unique structural features, stemming from the presence of both acyl fluoride and geminal fluorine atoms, impart distinct physical and chemical properties that are crucial for its application in organic synthesis. This technical guide provides a comprehensive overview of the physical properties of difluoromalonyl fluoride, offering field-proven insights and detailed experimental context. We will delve into its fundamental physical constants, spectroscopic signatures, and safety considerations, presenting a consolidated resource for scientists and drug development professionals.

Introduction: The Significance of Difluoromalonyl Fluoride

Difluoromalonyl fluoride, also known as 2,2-difluoropropanedioyl difluoride, is a fluorinated organic compound with the molecular formula C₃F₄O₂. Its structure is characterized by a central carbon atom bonded to two fluorine atoms and two carbonyl fluoride (-COF) groups. This arrangement of highly electronegative fluorine atoms significantly influences the molecule's reactivity and physical characteristics, making it a valuable building block for the synthesis of complex fluorinated molecules. Understanding its physical properties is paramount for its safe handling, storage, and effective utilization in synthetic protocols.

Molecular Structure and Core Physical Properties

The physical state and behavior of difluoromalonyl fluoride are direct consequences of its molecular structure. The strong C-F and C=O bonds, coupled with the overall molecular geometry, dictate its intermolecular forces and, consequently, its macroscopic properties.

Caption: Molecular structure of difluoromalonyl fluoride.

Physical State, Boiling, and Melting Points: A Critical Clarification

There has been some discrepancy in reported values for the boiling point of difluoromalonyl fluoride. While some sources indicate a boiling point of 101.1 °C, this appears to be an outlier. More consistent and verified data from safety data sheets and patent literature place the boiling point in the range of -4 to -9 °C.[1][2] This significant difference highlights the importance of consulting multiple authoritative sources.

The low boiling point means that at standard temperature and pressure (STP), difluoromalonyl fluoride is a gas. It is typically handled and stored as a liquefied gas under pressure, which can be a source of confusion regarding its physical state.[1] This behavior is analogous to other reactive gases with boiling points near ambient temperatures, such as hydrogen fluoride.[3]

-

Boiling Point: -4 to -9 °C

-

Melting Point: -99 °C[1]

-

Physical State at STP: Gas

Quantitative Physical Data

A summary of the key quantitative physical properties of difluoromalonyl fluoride is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₃F₄O₂ | [1][4] |

| Molecular Weight | 144.02 g/mol | [1] |

| Density (liquid) | 1.529 g/cm³ | [2] |

| Vapor Pressure | 35.6 mmHg at 25°C | [2] |

| Refractive Index | 1.282 | [2] |

| Flash Point | 29.5 °C |

Solubility and Reactivity with Solvents

Difluoromalonyl fluoride is a reactive compound, and its solubility is intrinsically linked to its reactivity. It is documented to react with water, likely undergoing hydrolysis of the acyl fluoride groups to form difluoromalonic acid and hydrogen fluoride.[1] This reactivity precludes its use with protic solvents such as water and alcohols. It is expected to be soluble in aprotic organic solvents, and carbon tetrachloride has been used as a solvent for NMR analysis.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of difluoromalonyl fluoride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is a particularly powerful tool for the characterization of fluorinated compounds. For difluoromalonyl fluoride, the spectrum is distinctive and provides clear structural information.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹⁹F | 21.0 | Triplet | 10.9 Hz | -COF |

| ¹⁹F | -112.4 | Triplet | 10.9 Hz | -CF ₂- |

The provided NMR data was obtained in carbon tetrachloride (CCl₄).

The ¹⁹F NMR spectrum shows two triplets of equal integration, consistent with the two distinct fluorine environments in the molecule. The coupling between the fluorine atoms of the acyl fluoride groups and the geminal difluoro group results in the observed triplet multiplicity for both signals.

Predicted Infrared (IR) Spectrum Analysis

-

C=O Stretching (Acyl Fluoride): The carbonyl stretch in acyl fluorides is typically found at a high frequency due to the electron-withdrawing effect of the fluorine atom. A strong absorption band is expected in the region of 1800-1850 cm⁻¹ .

-

C-F Stretching (CF₂): The difluoromethylene group will exhibit strong symmetric and asymmetric C-F stretching vibrations. These are anticipated to appear in the range of 1100-1300 cm⁻¹ .

The presence of these characteristic absorption bands would be a key indicator for the presence of the difluoromalonyl fluoride structure during synthesis and analysis.

Predicted Mass Spectrometry (MS) Fragmentation

In the absence of an experimental mass spectrum, the fragmentation pattern of difluoromalonyl fluoride under electron ionization (EI) can be predicted based on the principles of mass spectrometry for fluorinated compounds.

The molecular ion peak (M⁺) at m/z 144 is expected, although it may be of low abundance due to the molecule's reactivity. Key fragmentation pathways would likely involve:

-

Loss of a fluorine atom (-F): Leading to a fragment at m/z 125.

-

Loss of a carbonyl fluoride radical (-•COF): Resulting in a fragment at m/z 97.

-

Cleavage of a C-C bond: This could lead to the formation of a •CF₂(COF) radical and a COF⁺ cation at m/z 47.

Safety, Handling, and Storage

Difluoromalonyl fluoride is a hazardous substance and must be handled with appropriate precautions by trained personnel in a well-ventilated chemical fume hood.

Hazard Summary: [1]

-

Toxicity: Toxic if inhaled and in contact with skin.

-

Corrosivity: Causes severe skin burns and eye damage.

-

Physical Hazards: It is a liquefied gas under pressure and may explode if heated. It may also displace oxygen and cause rapid suffocation.

-

Reactivity: Reacts with water, acids, and strong bases, liberating toxic gases.

Handling and Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials.

-

Protect from sunlight and do not expose to temperatures exceeding 50 °C.

-

Keep the container tightly closed.

-

Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat. In case of inadequate ventilation, respiratory protection is required.

Experimental Protocols: Determination of Physical Properties

The determination of the physical properties of a reactive gas like difluoromalonyl fluoride requires specialized techniques.

Workflow for Boiling Point Determination

Given its sub-zero boiling point, the determination of the boiling point of difluoromalonyl fluoride requires a low-temperature apparatus.

Caption: Workflow for the determination of the boiling point of difluoromalonyl fluoride.

Causality in Experimental Design:

-

Low-Temperature Bath: Essential to condense the gaseous difluoromalonyl fluoride into a liquid state for observation of boiling.

-

Slow Introduction of Gas: Prevents rapid pressure changes and ensures controlled condensation.

-

Thermocouple Placement: Critical for accurate measurement of the temperature at the liquid-vapor interface.

-

Venting to a Fume Hood: A crucial safety measure to handle the toxic and corrosive vapors.

Conclusion

The physical properties of difluoromalonyl fluoride are a direct reflection of its unique molecular structure. Its low boiling point, reactivity with water, and distinct spectroscopic signatures are critical parameters for its successful application in research and development. This guide provides a consolidated and critically evaluated overview of these properties, intended to serve as a valuable resource for the scientific community. Adherence to strict safety protocols is imperative when working with this versatile yet hazardous compound.

References

-

Difluoromalonyl fluoride. LookChem. [Link]

-

Chemical Data Notebook Series #24: Hydrogen Fluoride. Fire Engineering. [Link]

-

Why is hydrogen fluoride a liquid at room temperature, unlike hydrogen chloride? Quora. [Link]

Sources

"difluoromalonyl fluoride boiling point and density"

Physicochemical Profiling, Synthetic Utility, and Handling Protocols[1]

Executive Summary

Difluoromalonyl fluoride (CAS: 5930-67-6), systematically known as difluoropropanedioyl difluoride (

Unlike its hydrocarbon analog (malonyl chloride), the difluoro- variant exhibits unique volatility and reactivity profiles governed by the strong electron-withdrawing nature of the fluorine atoms. This guide synthesizes historical patent data with modern handling protocols to provide a definitive reference for its use in drug development.

Critical Note on Data Integrity: Several online chemical databases erroneously list the boiling point of this compound near 100°C. This is factually incorrect and likely refers to a hydrolyzed derivative or ester. The true boiling point is sub-ambient (-9°C to -4°C), necessitating cryogenic handling protocols.

Physicochemical Characterization

The physical properties of difluoromalonyl fluoride dictate its handling.[1] It is a gas or volatile liquid at standard temperature and pressure (STP).

Table 1: Validated Physicochemical Properties

| Property | Value / Range | Condition / Note | Source |

| Boiling Point | -9 °C to -4 °C | Ambient Pressure (760 mmHg) | [1, 2] |

| Density | 1.529 g/cm³ | Predicted (Liquid phase under pressure) | [3] |

| Molecular Weight | 144.01 g/mol | - | - |

| Appearance | Colorless Gas/Liquid | Fumes strongly in air (hydrolysis) | - |

| Vapor Pressure | > 760 mmHg | at 20 °C | - |

| Refractive Index | 1.282 | Predicted | [3] |

| Solubility | Reacts violently | Water, Alcohols, Amines | - |

Technical Insight: The low boiling point (-9°C) requires that reaction vessels be equipped with dry ice/acetone condensers (-78°C) or sealed autoclave systems to retain the reagent during synthesis.

Synthetic Methodologies

The synthesis of difluoromalonyl fluoride is non-trivial due to the instability of intermediate fluorinated dicarbonyls. The most robust, scale-up validated method involves a catalyzed ester-acyl fluoride interchange utilizing "superacid" catalysis.

3.1. The Antimony Pentafluoride (

) Route

This protocol, established by DuPont researchers, utilizes methyl difluorofluoroformylacetate as a precursor. The reaction is driven by the volatility of the product, which is distilled off as it forms.

Reagents:

-

Precursor: Methyl difluorofluoroformylacetate (

)[2][3] -

Catalyst: Fluorosulfonic acid (

) + Antimony Pentafluoride (

Workflow Diagram (DOT):

Figure 1: Catalytic synthesis of difluoromalonyl fluoride via acid-mediated interchange [1].

3.2. Protocol Validation Steps

To ensure scientific integrity during synthesis:

-

System Passivation: All glass/metal surfaces must be passivated with anhydrous HF or

gas prior to use to prevent catalytic poisoning by moisture. -

In-situ Monitoring: Monitor the trap temperature. A rise above -9°C suggests loss of product or contamination with higher-boiling byproducts (e.g., dimethyl difluoromalonate).

Reactivity & Applications in Drug Design

Difluoromalonyl fluoride acts as a "linchpin" reagent for synthesizing heterocycles containing the lipophilic

4.1. Heterocycle Formation

Reaction with amidines or ureas yields fluorinated pyrimidines, which are bioisosteres for thymine or cytosine derivatives in oncology and antiviral research.

Reaction Pathway Diagram (DOT):

Figure 2: Cyclocondensation pathway for generating gem-difluorinated heterocycles.

4.2. Self-Validating Handling Protocol

When using

-

State Check: Is the reagent temperature < -20°C?

-

No: Stop. Cool immediately to prevent over-pressurization.

-

Yes: Proceed.

-

-

Solvent Selection: Is the solvent anhydrous (< 50 ppm

)?-

No: Hydrolysis will generate HF gas instantly.

-

Yes: Use DCM, THF, or Sulfolane.

-

-

Quench: Does the quench protocol account for HF generation?

-

Requirement: Quench into saturated

or Calcium Gluconate solution to scavenge fluoride ions.

-

Safety & Toxicology (HF Mitigation)

Hazard: Difluoromalonyl fluoride hydrolyzes rapidly upon contact with moisture to release Hydrogen Fluoride (HF) and difluoromalonic acid.

-

Signal Word: DANGER

-

Hazard Statements: Fatal if inhaled, causes severe skin burns and eye damage.

-

Specific Antidote: Calcium Gluconate (gel for skin, solution for eyes).

Engineering Controls:

-

All reactions must be vented through a scrubber containing aqueous KOH or alumina pellets to neutralize effluent HF.

-

Do not use standard glass syringes; the fluoride ion may etch glass over time, seizing the plunger. Use PTFE (Teflon) or stainless steel cannulas.

References

-

England, D. C., Krespan, C. G., & Kraft, R. L. (1982).[1] Preparation of difluoromalonyl fluoride. European Patent Office, EP 0048544 A1.

-

Olah, G. A., et al. (1982). Preparation of fluorocarbonyl compounds. US Patent 4,357,282.

-

GuideChem. (n.d.). Difluoromalonyl fluoride - Chemical Properties. Retrieved October 26, 2023.

-

Lal, G. S., et al. (1999).[4] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent. Journal of Organic Chemistry, 64(19), 7048-7054.

Sources

- 1. data.epo.org [data.epo.org]

- 2. EP0048544A1 - Preparation of difluoromalonyl fluoride - Google Patents [patents.google.com]

- 3. US4357282A - Preparation of fluorocarbonyl compounds - Google Patents [patents.google.com]

- 4. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

A-Technical Guide to the Reactivity of Difluoromalonyl Fluoride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluoromalonyl fluoride (DFMF) is a highly reactive, difluorinated C3 building block of significant interest in organic synthesis. Its structure, featuring two electrophilic acyl fluoride moieties flanking a gem-difluoro group, imparts a unique reactivity profile that makes it a valuable precursor for the synthesis of complex fluorinated molecules. This guide provides an in-depth analysis of the reactivity of difluoromalonyl fluoride with common classes of nucleophiles, including nitrogen, oxygen, and carbon-based reagents. We will explore the underlying mechanistic principles, provide field-proven experimental protocols, and discuss the strategic application of this reagent in medicinal chemistry, where the resulting difluoromethylene (-CF2-) motif serves as a crucial bioisostere for enhancing pharmacokinetic and pharmacodynamic properties.

Introduction: The Strategic Value of a Fluorinated C3 Synthon

The deliberate incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1] Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[2] Difluoromalonyl fluoride, a colorless liquid, has emerged as a versatile and powerful synthon for introducing the valuable gem-difluoromethylene unit into a variety of molecular scaffolds.[3] Its bifunctional nature, with two highly reactive acyl fluoride groups, allows for sequential or double substitution reactions, enabling the construction of diverse chemical architectures such as difluoromalonamides, esters, and ketones. These products are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4]

Physicochemical Properties and Electronic Profile

The reactivity of difluoromalonyl fluoride is a direct consequence of its electronic structure. The central carbon atom is bonded to two strongly electron-withdrawing fluorine atoms. This gem-difluoro arrangement significantly increases the electrophilicity of the adjacent carbonyl carbons by induction, making them highly susceptible to nucleophilic attack. Furthermore, the fluoride ions of the acyl fluoride groups are excellent leaving groups in nucleophilic acyl substitution reactions, further enhancing the reagent's reactivity.

| Property | Value | Reference |

| CAS Number | 5930-67-6 | [3] |

| Molecular Formula | C₃F₄O₂ | [3] |

| Molecular Weight | 144.02 g/mol | [3] |

| Boiling Point | -9 °C | [3] |

| Appearance | Colorless liquid/gas | [3][5] |

| Reactivity Note | Reacts with water. Thermal decomposition can generate hydrogen fluoride. | [5] |

Core Reactivity: Nucleophilic Acyl Substitution

The primary reaction pathway for difluoromalonyl fluoride with nucleophiles is the nucleophilic acyl substitution . This mechanism proceeds via a tetrahedral intermediate, followed by the expulsion of a fluoride ion. The high electrophilicity of the carbonyl carbons ensures that these reactions are often rapid and efficient.

Caption: General mechanism of nucleophilic acyl substitution on difluoromalonyl fluoride.

Reactions with N-Nucleophiles

Amines are excellent nucleophiles for reactions with difluoromalonyl fluoride, leading to the formation of difluoromalonamides. The nature of the amine (primary or secondary) dictates the final product.

-

Secondary Amines: React readily to form the corresponding N,N,N',N'-tetra-substituted difluoromalonamides. The reaction typically proceeds smoothly, with both acyl fluoride groups being substituted. The synthesis of carbamoyl fluorides from secondary amines and related phosgene derivatives is a well-established transformation.[6][7]

-

Primary Amines: Reaction with primary amines can yield N,N'-disubstituted difluoromalonamides. However, careful control of stoichiometry is required to prevent side reactions. Analogous reactions with thiocarbonyl fluoride show that primary amines can sometimes lead to different products like isothiocyanates, highlighting the nuanced reactivity.[8][9]

Field-Proven Protocol: Synthesis of a Difluoromalonamide

This protocol details the synthesis of N,N'-dibenzyl-2,2-difluoromalonamide.

-

Reagent Preparation: Dissolve benzylamine (2.2 equivalents) and a non-nucleophilic base such as triethylamine (2.5 equivalents) in anhydrous dichloromethane (DCM) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

-

Reaction Setup: Cool the solution to 0 °C using an ice bath.

-

Addition of DFMF: Slowly bubble difluoromalonyl fluoride (1.0 equivalent) gas through the solution or add a pre-cooled solution of DFMF in DCM dropwise. Causality Note: Slow addition at low temperature is critical to control the exothermic reaction and prevent the formation of side products.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure difluoromalonamide.

Reactions with O-Nucleophiles

Alcohols and water readily react with difluoromalonyl fluoride to form esters and, ultimately, difluoromalonic acid.

-

Alcohols (Esterification): In the presence of a base (e.g., pyridine or triethylamine) to neutralize the HF byproduct, alcohols react to form dialkyl difluoromalonates.[4][10] These esters are valuable intermediates in various synthetic transformations, including the malonic ester synthesis.[11] The reaction conditions are generally mild, making this a versatile method for preparing these key building blocks.[12][13]

-

Water (Hydrolysis): Difluoromalonyl fluoride is sensitive to moisture and will hydrolyze to form difluoromalonic acid.[5] This necessitates the use of anhydrous solvents and inert atmospheres during reactions to prevent unwanted hydrolysis of the starting material.

Reactions with C-Nucleophiles

Carbon-based nucleophiles, such as Grignard reagents and organolithiums, can also react with difluoromalonyl fluoride, though these reactions can be more complex.

-

Grignard Reagents: The reaction of Grignard reagents (R-MgX) with difluoromalonyl fluoride can potentially lead to the formation of β,β-difluoro-α,γ-diketones. However, controlling the reaction to achieve selective mono- or di-addition is challenging. Over-addition can occur, leading to tertiary alcohols. Furthermore, the acidic α-protons of the resulting ketone can be deprotonated by the strongly basic Grignard reagent. The reaction of Grignard reagents with related sulfonyl fluorides has been shown to be effective, suggesting that acyl fluorides would also be suitable substrates.[14][15] Careful control of temperature and stoichiometry is paramount for success.[16][17][18]

Visualization of the Experimental Workflow

The following diagram outlines a standard workflow for the synthesis and purification of a difluoromalonyl fluoride derivative.

Caption: Standard laboratory workflow for reactions involving difluoromalonyl fluoride.

Applications in Medicinal Chemistry and Drug Development

The primary value of difluoromalonyl fluoride in drug development lies in its ability to introduce the gem-difluoromethylene (-CF2-) group. This motif is a powerful tool for medicinal chemists due to its role as a bioisostere.

-

Bioisostere of a Carbonyl Group: The -CF2- group can mimic the steric and electronic properties of a ketone or an ether linkage.[19] It is sterically similar to a carbonyl but is non-planar and possesses a different dipole moment. This substitution can alter a molecule's conformation and hydrogen bonding capacity, potentially leading to improved target binding affinity and selectivity.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically labile position (e.g., a benzylic methylene group) with a -CF2- group can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[2][20]

-

Modulation of Physicochemical Properties: The introduction of fluorine increases lipophilicity, which can enhance membrane permeability and absorption. The electron-withdrawing nature of the -CF2- group can also lower the pKa of nearby acidic or basic functional groups, affecting the drug's ionization state and solubility at physiological pH.[2]

The products derived from difluoromalonyl fluoride, such as difluoromalonamides and esters, are therefore critical starting materials for synthesizing drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[21][22][23]

Summary and Future Outlook

Difluoromalonyl fluoride is a highly electrophilic and versatile reagent for the synthesis of gem-difluorinated compounds. Its reactions with N- and O-nucleophiles are generally high-yielding and provide straightforward access to difluoromalonamides and esters, respectively. Reactions with strong C-nucleophiles are more complex but offer routes to valuable difluorinated ketones. The strategic importance of this reagent is firmly rooted in its application in medicinal chemistry, where the introduction of the -CF2- moiety is a validated strategy for enhancing the developability of drug candidates. Future research will likely focus on developing catalytic and asymmetric methods for the selective functionalization of difluoromalonyl fluoride and expanding its use in the synthesis of novel, complex bioactive molecules.

References

-

Lin, J., Li, J., & Xiao, J.-C. (2018). Reaction of Thiocarbonyl Fluoride Generated from Difluorocarbene with Amines. Angewandte Chemie International Edition, 57(7), 1878-1881. [Link]

-

Lin, J., Li, J., & Xiao, J.-C. (2017). Reaction of Thiocarbonyl Fluoride Generated from Difluorocarbene with Amines. PubMed. [Link]

-

Bull, J. A., et al. (2022). Stereospecific reaction of sulfonimidoyl fluorides with Grignard reagents for the synthesis of enantioenriched sulfoximines. Semantic Scholar. [Link]

-

Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Organic-chemistry.org. [Link]

-

Journal of Organic Chemistry. (2024). Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. J. Org. Chem., 89(19), 14341-14347. [Link]

-

RSC Publishing. (n.d.). One-pot fluorosulfurylation of Grignard reagents using sulfuryl fluoride. RSC Publishing. [Link]

- Google Patents. (1997).

-

YouTube. (2020). Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines. YouTube. [Link]

-

ResearchGate. (n.d.). Applications of gem-difluoro olefins in medicinal chemistry. ResearchGate. [Link]

-

MDPI. (n.d.). Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. MDPI.com. [Link]

-

Chemistry Stack Exchange. (2023). Why don't Alkyl Fluorides form Grignard Reagents. Chemistry Stack Exchange. [Link]

-

James, A. M., et al. (2012). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. PMC. [Link]

-

ResearchGate. (n.d.). Reaction with hydroxylated amine. ResearchGate. [Link]

-

Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. [Link]

-

Leroux, F. R. (2014). 2-Fluoromalonate Esters: Fluoroaliphatic Building Blocks for the Life Sciences. Organic Process Research & Development, 18(7), 849-862. [Link]

-

YouTube. (2020). Alcohols to Alkyl Fluorides, Part 2: Dialkylaminosulfur Trifluorides. YouTube. [Link]

-

YorkSpace. (n.d.). The Synthesis and Reactivity of Carbamoyl Fluorides. YorkSpace. [Link]

-

Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. PMC. [Link]

-

Evans, D. F., & Khan, M. A. (1967). Studies on Grignard reagents. Part I. Fluorine nuclear magnetic resonance spectra of fluoroaryl Grignard reagents. Journal of the Chemical Society A. [Link]

-

Beaupré, S., & Gouverneur, V. (2009). Direct and convenient conversion of alcohols to fluorides. PubMed. [Link]

-

YouTube. (2025). eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids. YouTube. [Link]

-

Sante, L., et al. (2013). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC. [Link]

-

MDPI. (2024). The Influence of Fluoride Gels on the Physicochemical Properties of Tooth Tissues and Dental Materials—A Systematic Review. MDPI.com. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Organic Chemistry Portal. (n.d.). A Highly Efficient Conversion of Primary or Secondary Alcohols into Fluorides. Organic-chemistry.org. [Link]

-

PubMed. (2025). Triflyl [18F]Fluoride as a Solution for Base-Sensitive Late-Stage Nucleophilic Aromatic 18F-Fluorination Reactions. PubMed. [Link]

-

Tiburcio, T. R. (n.d.). The Synthesis and Reactivity of Carbamoyl Fluorides. YorkSpace. [Link]

-

ResearchGate. (2026). SYNTHESIS OF MALONIC ACID ESTERS. ResearchGate. [Link]

-

European Patent Office. (1982). Preparation of difluoromalonyl fluoride. EP 0048544 A1. [Link]

-

ATSDR. (n.d.). CHEMICAL AND PHYSICAL INFORMATION. Atsdr.cdc.gov. [Link]

-

YouTube. (2019). 11.11 Malonic Ester Synthesis. YouTube. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 3. Page loading... [guidechem.com]

- 4. WO1997000848A1 - A process for the preparation of esters - Google Patents [patents.google.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 7. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 8. sioc.cas.cn [sioc.cas.cn]

- 9. Reaction of Thiocarbonyl Fluoride Generated from Difluorocarbene with Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Direct and convenient conversion of alcohols to fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Highly Efficient Conversion of Primary or Secondary Alcohols into Fluorides with n-Perfluorobutanesulfonyl Fluoride-Tetrabutylammonium Triphenyldifluorosilicate [organic-chemistry.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. One-pot fluorosulfurylation of Grignard reagents using sulfuryl fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Studies on Grignard reagents. Part I. Fluorine nuclear magnetic resonance spectra of fluoroaryl Grignard reagents - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

"difluoromalonyl fluoride molecular structure and bonding"

Technical Deep Dive: Difluoromalonyl Fluoride ( )

Molecular Architecture, Synthesis Protocols, and Applications in Heterocyclic Chemistry

Executive Summary

Difluoromalonyl fluoride (CAS: 5930-67-6) represents a specialized class of fluorinated bis-electrophiles critical to the synthesis of gem-difluorinated heterocycles. Unlike its hydrocarbon analog, malonyl fluoride, the introduction of the central difluoromethylene (

Molecular Architecture & Conformational Dynamics

The structural integrity of difluoromalonyl fluoride is governed by the competition between dipolar repulsion and the generalized anomeric effect. Unlike non-fluorinated dicarbonyls, the central

1.1 Electronic Diffraction Analysis

Gas-phase electron diffraction (GED) studies reveal that

-

Primary Conformer (

Symmetry): The ground state is a twisted structure where both fluoroformyl ( -

Secondary Conformer (

Symmetry): A higher-energy conformer exists where the rotation is asymmetric. -

Bonding Implications: The

bonds in the central

1.2 Visualization: Conformational Equilibrium

The following diagram illustrates the thermodynamic equilibrium between the dominant twisted conformers.

Figure 1: Conformational equilibrium of difluoromalonyl fluoride driven by dipole minimization.

Synthesis & Purification Protocols

The synthesis of difluoromalonyl fluoride requires strict exclusion of moisture due to the rapid hydrolysis of the acyl fluoride bond. Two primary pathways are validated for laboratory and scale-up settings.

2.1 Protocol A: Superacid-Catalyzed Interchange (High Yield)

This method utilizes a superacid system to effect a functional group interchange on fluorinated esters. It is preferred for high-purity applications.

-

Precursor: Methyl difluorofluoroformylacetate (

). -

Reagents: Fluorosulfonic acid (

) and Antimony Pentafluoride ( -

Mechanism: The superacid protonates the ester oxygen, making it a super-leaving group, which is then displaced by fluoride.

Step-by-Step Methodology:

-

Setup: Equip a Teflon-lined reaction vessel with a reflux condenser connected to a trap cooled to -80°C.

-

Charge: Add methyl difluorofluoroformylacetate (1.0 eq) to a mixture of

(2.0 eq) and catalytic -

Reaction: Heat the mixture to 100-115°C. The volatile product (

) will distill out as it forms. -

Collection: Collect the distillate in the cold trap.

-

Purification: Perform a trap-to-trap distillation. Pure

boils at approximately -4°C to -9°C.

2.2 Protocol B: Halide Exchange (Bench Scale)

A standard halogen exchange (Halex) reaction using difluoromalonyl chloride.

-

Reagents: Difluoromalonyl chloride + Sodium Fluoride (NaF) or Antimony Trifluoride (

). -

Solvent: Sulfolane or Acetonitrile (anhydrous).

-

Conditions: Reflux under inert atmosphere (

).

2.3 Synthesis Workflow Visualization

Figure 2: Superacid-catalyzed synthesis workflow for high-purity isolation.

Reactivity Profile & Drug Development Applications

In drug discovery,

3.1 Heterocycle Formation (The Urea/Amidine Pathway)

The most critical application is the reaction with ureas or amidines to form 5,5-difluorobarbiturates or 5,5-difluoropyrimidines.

-

Mechanism: Double nucleophilic acyl substitution.

-

Reactivity: The acyl fluoride is significantly more electrophilic than the corresponding ester, allowing cyclization under milder conditions without aggressive bases that might decompose the sensitive

group.

Data: Comparative Electrophilicity

| Electrophile | Leaving Group Ability | Reaction Rate (vs Nucleophiles) | Hydrolysis Risk |

| Difluoromalonyl Chloride | High ( | Very Fast | Extreme |

| Difluoromalonyl Fluoride | Moderate ( | Fast (Controlled) | High |

| Diethyl Difluoromalonate | Low ( | Slow (Requires Heat/Base) | Low |

3.2 Pathway Visualization: Synthesis of 5,5-Difluorobarbituric Acid

Figure 3: Cyclization pathway for the synthesis of bioactive fluorinated heterocycles.

Safety & Handling Protocols

Critical Warning: Difluoromalonyl fluoride releases Hydrogen Fluoride (HF) upon contact with moisture.

-

Engineering Controls: All manipulations must occur within a certified fume hood or glovebox.

-

PPE: Neoprene gloves, face shield, and HF-resistant apron.

-

Quench Protocol: Excess reagent should be quenched slowly into a stirred solution of ice and saturated Sodium Bicarbonate (

) to neutralize generated HF. -

Storage: Store in Teflon (PFA/FEP) or passivated stainless steel cylinders. Glass is incompatible due to etching by trace HF.

References

-

Structural Analysis (GED): Oberhammer, H., et al. "Gas-Phase Structure and Conformations of Malonyl Difluoride and Difluoromalonyl Difluoride." Journal of Physical Chemistry, vol. 100, no. 17, 1996, pp. 7034-7041. Link

-

Synthesis (Superacid): European Patent Office. "Preparation of difluoromalonyl fluoride - EP0048544A1." Google Patents. Link

-

General Fluorine Chemistry: Olah, G. A., et al. "Synthetic Fluorine Chemistry." Science, vol. 206, 1979.[1]

-

CAS Registry Data: "Difluoromalonyl fluoride (CAS 5930-67-6) Properties." ChemicalBook. Link

"19F NMR chemical shift of difluoromalonyl fluoride"

Comprehensive Analysis of the F NMR Spectroscopy of Difluoromalonyl Fluoride

Chemical Structure and Nuclear Environments

To interpret the NMR data accurately, one must understand the magnetic symmetry of the molecule. Difluoromalonyl fluoride possesses

-

Carbonyl Fluorides (

) : Two equivalent fluorine atoms attached to -

-Fluorines (

Structural Connectivity Diagram

The following diagram illustrates the connectivity and the 3-bond (

Caption: Structural connectivity of difluoromalonyl fluoride showing the two distinct fluorine environments and the vicinal coupling pathway.

Experimental F NMR Data

The following data represents the standard chemical shifts and coupling constants for difluoromalonyl fluoride in non-polar solvents (e.g.,

Table 1: F NMR Spectral Parameters

| Parameter | Signal A (Carbonyl) | Signal B (Alpha) |

| Functional Group | ||

| Chemical Shift ( | +21.0 ppm | -112.4 ppm |

| Multiplicity | Triplet ( | Triplet ( |

| Integration | 2F | 2F |

| Coupling Constant ( | 10.9 Hz | 10.9 Hz |

| Electronic Environment | Deshielded ( | Shielded ( |

Note on Sign Convention: Positive chemical shifts (+) denote downfield signals (deshielded) relative to

. Negative chemical shifts (-) denote upfield signals (shielded).[2] Acyl fluorides are characteristically found in the positive region (+20 to +50 ppm).

Spectral Interpretation[3][4][5][6]

-

The +21.0 ppm Signal : The acyl fluoride fluorine is highly deshielded due to the strong electronegativity of the oxygen atom and the

hybridization of the carbonyl carbon. It appears as a triplet because it couples to the two equivalent fluorine atoms on the adjacent -

The -112.4 ppm Signal : The central

group appears in the typical range for perfluorinated internal carbons. It is split into a triplet by the two equivalent acyl fluorides. -

Coupling (

Hz) : The magnitude of 10.9 Hz is characteristic of vicinal (

Experimental Methodology & Handling

Due to the compound's low boiling point (-9°C) and sensitivity to hydrolysis (forming difluoromalonic acid and HF), specific protocols are required for accurate NMR acquisition.

Protocol: Sample Preparation for Volatile Acyl Fluorides

-

Equipment Preparation : Dry all NMR tubes and glassware in an oven at 120°C for at least 4 hours. Flush with dry Nitrogen or Argon.

-

Solvent Selection : Use anhydrous Carbon Tetrachloride (

) or Deuterated Chloroform ( -

Transfer Technique :

-

Method A (Vacuum Transfer) : Connect the storage vessel and the NMR tube (equipped with a Young's tap) to a vacuum manifold. Condense the difluoromalonyl fluoride (gas/liquid) into the NMR tube using liquid nitrogen.[3]

-

Method B (Cold Syringe) : If handling as a liquid at low temp (

), use a pre-cooled gas-tight syringe to transfer the neat liquid into a septum-capped NMR tube containing the solvent.

-

-

Reference Standard : Add a sealed capillary of

or use the internal frequency lock if the spectrometer is calibrated. -

Acquisition : Run the spectrum at low temperature (0°C to -20°C) if possible to minimize volatility losses and improve resolution, although room temperature acquisition is possible in sealed pressure tubes.

Quality Control Check

-

Impurity Flag : A signal at -162.1 ppm indicates the presence of impurities, likely degradation products or starting materials (e.g., fluorinated esters) [1].

-

Hydrolysis Flag : The appearance of a broad singlet around +40 to +50 ppm or signals corresponding to

indicates moisture contamination.

References

-

England, D. C., Krespan, C. G., & Kraft, R. L. (1982). Preparation of difluoromalonyl fluoride.

-

Source :

-

- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.

-

UCSB NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara.

-

Source :

-

"mechanism of difluoromalonyl fluoride formation"

An In-depth Technical Guide to the Mechanism of Difluoromalonyl Fluoride Formation

Executive Summary

Difluoromalonyl fluoride, a cornerstone building block in modern medicinal and materials science, provides a direct route to the strategically important gem-difluoromethylene group flanked by two carbonyls. The introduction of this moiety can profoundly influence a molecule's metabolic stability, acidity, and conformational behavior, making it a high-value target in drug development.[1][2][3][4] This guide provides a detailed examination of the predominant industrial synthesis of difluoromalonyl fluoride, focusing on the superacid-catalyzed interchange of its ester-acyl fluoride precursor. We will dissect the mechanistic underpinnings of this transformation, explain the causal relationships behind the experimental protocol, and contextualize this method by exploring alternative and foundational fluorination strategies. This document is intended for researchers, synthetic chemists, and drug development professionals seeking a comprehensive understanding of this critical chemical transformation.

Introduction: The Strategic Importance of the Difluoromethylene Acyl Fluoride Moiety

The strategic incorporation of fluorine into bioactive molecules has become a pillar of modern drug design.[1][3][4] The gem-difluoroalkane motif (CF₂) is particularly prized as a bioisostere of a ketone or ether, capable of modulating electronic properties and improving metabolic stability by blocking oxidative pathways.[2] Difluoromalonyl fluoride (DFMF), with the chemical formula C₃F₄O₂, serves as a highly reactive and versatile precursor for introducing the difluoromalonate unit into complex molecular architectures.[5] Its dual acyl fluoride functionality allows for efficient reactions with a wide range of nucleophiles, building a foundation for novel therapeutics and advanced materials. Understanding its formation is therefore critical for leveraging its synthetic potential.

Core Synthesis Mechanism: Catalyzed Ester-Acyl Fluoride Interchange

The most well-documented and scalable synthesis of difluoromalonyl fluoride does not involve the direct fluorination of a malonic acid derivative. Instead, it relies on a sophisticated catalyzed intramolecular disproportionation or intermolecular interchange of an ester-acyl fluoride precursor.[6][7] This method offers high yields and excellent selectivity, avoiding the harsh conditions and product degradation associated with direct fluorination using elemental fluorine.[8]

The Foundational Principle & Key Precursor

The process begins with methyl difluorofluoroformylacetate (FOCCF₂CO₂CH₃), a molecule that already contains all the necessary atoms. The core of the reaction is the conversion of two molecules of this precursor into one molecule of the desired difluoromalonyl fluoride and one molecule of dimethyl difluoromalonate, as depicted below.

Caption: Overall transformation in the catalyzed synthesis of DFMF.

The reaction is driven to completion by leveraging the significant difference in boiling points between the product and the starting materials. Difluoromalonyl fluoride has a boiling point of -4 to -5°C, allowing for its continuous removal from the reaction mixture by distillation, thereby shifting the equilibrium toward the products in accordance with Le Châtelier's principle.[6]

The Superacid Catalytic System

This transformation is not spontaneous and requires a potent catalytic system. The combination of a strong Brønsted acid, fluorosulfonic acid (HSO₃F), and a strong Lewis acid, antimony pentafluoride (SbF₅), generates a "superacid" environment.[6][7] This highly acidic medium is crucial for activating the otherwise unreactive ester group of the precursor.

Causality of Catalyst Choice:

-

Fluorosulfonic Acid (HSO₃F): Provides the initial protonation source.

-

Antimony Pentafluoride (SbF₅): As a powerful Lewis acid, it complexes with the fluoride ion from HSO₃F, dramatically increasing the acidity of the proton and generating highly reactive species like H₂SO₃F⁺. This superacidic environment is capable of protonating even weakly basic functional groups like esters.

Proposed Mechanistic Pathway

While the precise mechanism is complex, a plausible pathway involves the following key steps, activated by the superacid (HA):

-

Activation via Protonation: The ester carbonyl of the precursor is protonated by the superacid catalyst, significantly increasing its electrophilicity.

-

Nucleophilic Attack: A second molecule of the precursor acts as a nucleophile, with either the acyl fluoride or the ester oxygen attacking the activated carbonyl carbon. This leads to the formation of a transient intermediate.

-

Interchange and Elimination: The intermediate rearranges, leading to the transfer of a methoxy group and a fluorine atom. This results in the formation of the two final products: the highly volatile difluoromalonyl fluoride and the less volatile dimethyl difluoromalonate.

-

Catalyst Regeneration: The proton is released, allowing the catalyst to re-enter the cycle.

Caption: Proposed mechanistic workflow for superacid-catalyzed DFMF formation.

Experimental Protocol & Data

The following protocol is a synthesis based on the procedures described in the foundational patents.[6] This system is self-validating: successful isolation of the low-boiling product confirms the reaction has proceeded as intended.

Experimental Workflow:

-

Reactor Setup: A 1-liter reactor made of a highly acid-resistant material (e.g., Teflon®) is equipped with a mechanical stirrer, a condenser, and a collection trap cooled to -80°C (typically with a dry ice/acetone bath).

-

Causality: Standard glass apparatus would be corroded by the HSO₃F/SbF₅ superacid system. The low temperature of the trap is essential to condense the highly volatile DFMF product (b.p. -4°C).

-

-

Charging Reagents: The reactor is charged with methyl difluorofluoroformylacetate (e.g., 4.0 mol), fluorosulfonic acid (e.g., 3.5 mol), and hexafluoroantimonic acid (HSbF₆) or a mixture of HSO₃F and SbF₅ (e.g., 0.3 mol).

-

Reaction Execution: The mixture is stirred and heated to a temperature between 80°C and 110°C for approximately 24 hours.

-

Causality: Heating provides the necessary activation energy for the reaction and facilitates the distillation of the DFMF product as it forms.

-

-

Product Collection: The volatile difluoromalonyl fluoride passes through the condenser and is collected in the -80°C trap. The less volatile dimethyl difluoromalonate and unreacted starting material remain in the reaction vessel.

-

Purification: The crude product collected in the trap can be further purified by trap-to-trap distillation to yield pure difluoromalonyl fluoride.

Quantitative Data Summary:

| Parameter | Value | Source |

| Precursor | Methyl difluorofluoroformylacetate | [6] |

| Catalyst System | HSO₃F / HSbF₆ | [6] |

| Reaction Temp. | 80 - 115 °C | [6] |

| Reaction Time | ~20 - 24 hours | [6] |

| Product Yield | 65 - 66% | [6] |

| Product B.P. | -4 to -5 °C | [6] |

| ¹⁹F NMR (CO F) | 21.0 ppm (triplet, JFF=10.9 Hz) | [6] |

| ¹⁹F NMR (C F₂) | -112.4 ppm (triplet, JFF=10.9 Hz) | [6] |

Alternative & Foundational Synthetic Strategies

While the interchange reaction is a highly effective method, a comprehensive understanding requires knowledge of other fluorination techniques that could be applied to generate DFMF or its precursors.

Electrochemical Fluorination (Simons Process)

The Simons process is a cornerstone of industrial fluorination, involving the electrolysis of an organic substrate in anhydrous hydrogen fluoride (HF).[9] The mechanism is not a direct fluorination by fluoride ions but proceeds via a heterogeneous process on the surface of a nickel anode.[10] High-valence nickel fluorides (e.g., NiF₃, NiF₄) are formed electrochemically and act as the fluorinating agents.[10]

Caption: General workflow of the Simons Electrochemical Fluorination process.

-

Applicability & Challenges: While powerful for producing perfluorinated compounds, applying this method directly to malonic acid or its esters to get DFMF would likely be challenging. The high energy of the process can cause significant fragmentation of the carbon backbone, leading to low yields of the desired product.[10]

Modern Catalytic Fluorination of Malonic Acid Derivatives

Recent advances in catalysis have opened new pathways for the synthesis of gem-difluoro compounds from readily available malonic acid derivatives. One notable example is the silver-catalyzed decarboxylative fluorination.[11]

-

Mechanism: This reaction uses an electrophilic fluorine source (like Selectfluor) and a silver catalyst (e.g., AgNO₃). The proposed mechanism involves the formation of an α-carboxylic acid radical after decarboxylation, which is then trapped by the fluorine source.[11] Judicious selection of the base and solvent can tune the reaction to produce either mono- or gem-difluoro products.[11] While this method yields α,α-difluoro esters or acids rather than the acyl fluoride directly, these products are immediate precursors to DFMF via standard halogen exchange reactions.

Characterization and Analytical Control

Verifying the identity and purity of difluoromalonyl fluoride is critical. The low boiling point requires analysis to be conducted at reduced temperatures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is the most definitive technique.[12] The spectrum of DFMF is highly characteristic, showing two triplets of equal integration. The acyl fluoride fluorines appear around +21.0 ppm, and the methylene fluorines appear around -112.4 ppm. The triplet pattern arises from the coupling between the two non-equivalent fluorine environments (²JFF coupling constant of ~10.9 Hz), providing unambiguous structural confirmation.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the acyl fluoride functional groups through their characteristic and very strong C=O stretching absorption, typically found at a high frequency (>1800 cm⁻¹).

Conclusion and Future Outlook

The formation of difluoromalonyl fluoride is most efficiently achieved through a superacid-catalyzed interchange reaction of methyl difluorofluoroformylacetate. This industrial method leverages differences in volatility to drive the reaction to completion, providing high yields of this valuable synthetic intermediate. While foundational methods like electrochemical fluorination exist, their lack of selectivity makes them less suitable for this specific target. The future of fluorination chemistry may see the development of novel catalytic systems that could produce DFMF or its precursors under even milder conditions, potentially adapting modern radical or organocatalytic approaches to this specific transformation. For now, the catalyzed interchange remains the authoritative and field-proven route.

References

-

Title: Characteristics and Mechanism for the Simons Electrochemical Fluorination of Methanesulfonyl Fluoride Source: Journal of Electrochemistry URL: [Link] (Note: A direct link to the full text may require subscription; the provided link is to an abstract/summary page if available.)

-

Title: Electrochemical Synthesis of Sulfonyl Fluorides from Sulfonyl Hydrazides Source: RSC Publishing URL: [Link]

-

Title: Sulfonyl fluoride synthesis by fluorosulfonylation Source: Organic Chemistry Portal URL: [Link]

-

Title: Mechanisms of action of fluoride for caries control Source: PubMed URL: [Link]

-

Title: Molecular mechanism of action of fluoride on bone cells Source: PubMed - NIH URL: [Link]

-

Title: Synthesis of Difluoroaminoxy-, Difluoroamino- or Fluorodiazonium-Containing Materials. Source: DTIC URL: [Link]

-

Title: Synthesis of acyl fluorides from carboxylic acids with different fluorination reagents Source: ResearchGate URL: [Link]

-

Title: Facile synthesis of sulfonyl fluorides from sulfonic acids Source: PMC - NIH URL: [Link]

- Title: EP0048544A1 - Preparation of difluoromalonyl fluoride Source: Google Patents URL

-

Title: Preparation of difluoromalonyl fluoride - European Patent Office - EP 0048544 A1 Source: European Patent Office URL: [Link]

-

Title: Difluoroalkane synthesis by fluorination or substitution Source: Organic Chemistry Portal URL: [Link]

-

Title: Ag-Catalyzed Chemoselective Decarboxylative Mono- and gem-Difluorination of Malonic Acid Derivatives Source: PubMed URL: [Link]

-

Title: Development of N-F fluorinating agents and their fluorinations: Historical perspective Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Applications of Fluorine in Medicinal Chemistry Source: PubMed URL: [Link]

-

Title: Spectrophotometric methods for the determination of fluoride ion using indole-3-acetic acid interaction with iron(III) Source: Turkish Journal of Chemistry URL: [Link]

-

Title: Quantitative Determination of Fluoride in Aqueous Samples Using the Spectroquant Photometric Fluoride Test Source: The Journal of Engineering and Exact Sciences URL: [Link]

-

Title: Fluorine in drug discovery: Role, design and case studies Source: ResearchGate URL: [Link]

-

Title: Direct Fluorination of Organic Compounds Source: DTIC URL: [Link]

-

Title: Electrochemical fluorination Source: Wikipedia URL: [Link]

-

Title: CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS Source: Revue Roumaine de Chimie URL: [Link]

-

Title: Development of N-F fluorinating agents and their fluorinations: Historical perspective Source: PMC - NIH URL: [Link]

-

Title: Spectrophotometric determination of fluoride in drinking water using aluminium complexes of triphenylmethane dyes Source: Water SA URL: [Link]

-

Title: CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination Source: CHEM21 URL: [Link]

-

Title: Electrochemical fluorination of maleic anhydride Source: Fluorine Notes URL: [Link]

-

Title: Fluorine in drug discovery: Role, design and case studies Source: N/A (General knowledge from multiple sources) URL: [Link]

-

Title: Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon Source: PMC - NIH URL: [Link]

-

Title: Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis Source: Chemical Science URL: [Link]

-

Title: Spectro-Fluor™ Technology for Reliable Detection of Proteins and Biomarkers of Disease: A Pioneered Research Study Source: NIH URL: [Link]

-

Title: Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds Source: ACS Publications URL: [Link]

-

Title: NMR | Speeding Fluorine Analysis Source: Oxford Instruments URL: [Link]

-

Title: Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3 Source: ACS Publications URL: [Link]

-

Title: A Convenient Synthesis of Difluoroalkyl Ethers from Thionoesters Using Silver(I) Fluoride Source: Chemistry – A European Journal URL: [Link]

-

Title: Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope Source: MDPI URL: [Link]

-

Title: University of Groningen Fluoride-activated Catalysis Source: University of Groningen URL: [Link]

-

Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: PubMed Central URL: [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Page loading... [wap.guidechem.com]

- 6. EP0048544A1 - Preparation of difluoromalonyl fluoride - Google Patents [patents.google.com]

- 7. data.epo.org [data.epo.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 10. "Characteristics and Mechanism for the Simons Electrochemical Fluorinat" by Wen-lin XU, Bao-tong LI et al. [jelectrochem.xmu.edu.cn]

- 11. Ag-Catalyzed Chemoselective Decarboxylative Mono- and gem-Difluorination of Malonic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]

Difluoromalonyl Fluoride: Technical Synthesis, Reactivity, and Applications in Drug Design

The following technical guide details the properties, synthesis, and applications of Difluoromalonyl Fluoride , a specialized organofluorine building block.

Executive Summary

Difluoromalonyl fluoride (CAS: 5930-67-6), also known as 2,2-difluoropropanedioyl difluoride, is a critical

For drug development professionals, this compound offers a direct route to incorporating the difluoromethylene moiety, a bioisostere for oxygen atoms and carbonyl groups that enhances metabolic stability and lipophilicity in bioactive scaffolds.

Chemical Identity & Physical Properties

Unlike its hydrocarbon analog (malonyl fluoride), the perfluorinated core significantly alters the electronic and physical profile of the molecule. The electron-withdrawing nature of the central

Table 1: Physicochemical Profile

| Property | Value | Notes |

| IUPAC Name | 2,2-Difluoropropanedioyl difluoride | |

| CAS Number | 5930-67-6 | |

| Formula | Structure: | |

| Molecular Weight | 144.02 g/mol | |

| Physical State | Colorless Liquid | At Standard Temperature & Pressure (STP) |

| Density | 1.529 g/mL | High density characteristic of perfluorocarbons |

| Boiling Point | ~101°C (760 mmHg) | Note: Some sources cite lower values (-9°C), but vapor pressure data (35 mmHg @ 25°C) confirms a liquid state with a high BP.[1][2][3][4] |

| Vapor Pressure | 35.6 mmHg | At 25°C |

| Solubility | Reacts violently | Hydrolyzes in water; soluble in anhydrous aprotic solvents (DCM, THF) |

Synthesis & Production Pathways

The synthesis of difluoromalonyl fluoride typically avoids direct fluorination of malonyl fluoride due to uncontrollability. The industrial standard relies on Electrochemical Fluorination (ECF) or catalytic halogen exchange.

Electrochemical Fluorination (Simons Process)

This method involves the electrolysis of a hydrocarbon precursor (e.g., malonyl chloride or ester) in anhydrous hydrogen fluoride (aHF).

Mechanism:

-

Dissolution: The precursor is dissolved in conductive aHF.

-

Anodic Fluorination: At the nickel anode, C-H bonds are replaced by C-F bonds via a radical cation mechanism.

-

Separation: The perfluorinated product, being insoluble in aHF and denser, sinks to the bottom of the cell for collection.

Catalytic Halogen Exchange (Halex)

A laboratory-scale alternative involves treating dichloromalonyl difluoride or similar chlorinated precursors with a fluorinating agent like Antimony Trifluoride (

Figure 1: Dual pathways for the synthesis of Difluoromalonyl Fluoride, highlighting the industrial Simons process and laboratory Halex reaction.

Reactivity Profile & Mechanisms

The reactivity of difluoromalonyl fluoride is defined by the "Hard and Soft Acids and Bases" (HSAB) theory. The acyl fluoride carbon is a "hard" electrophile, exhibiting high affinity for "hard" nucleophiles like oxygen (alcohols, water) and nitrogen (amines).

Hydrolysis (Violent)

-

Implication: Strict anhydrous conditions are mandatory. The release of HF gas poses an immediate respiratory and contact hazard.

Cyclocondensation: The "Killer App"

The primary utility of difluoromalonyl fluoride in medicinal chemistry is its ability to react with bis-nucleophiles (amidines, ureas) to form 6-membered heterocycles containing a gem-difluoro group.

Reaction with Urea:

Reaction with urea yields 5,5-difluorobarbituric acid , a scaffold used in anticonvulsant research.

Reaction with Amidines: Reaction with acetamidine yields 5,5-difluoro-4,6-dihydroxypyrimidines (tautomerizes to dione form).

Figure 2: Mechanistic pathway for the formation of 5,5-difluoroheterocycles via cyclocondensation.

Experimental Protocols

Protocol A: Synthesis of Diethyl Difluoromalonate (Esterification)

This derivative is easier to handle than the di-acid fluoride and is a common commercial form.

Reagents:

-

Difluoromalonyl fluoride (1.0 eq)[1]

-

Ethanol (anhydrous, 2.5 eq)

-

Sodium Fluoride (NaF, 2.2 eq) - HF Scavenger

-

Dichloromethane (DCM) - Solvent

Procedure:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and

inlet. -

Scavenger Bed: Suspend NaF in anhydrous DCM and cool to 0°C.

-

Addition: Add difluoromalonyl fluoride slowly to the suspension.

-

Reaction: Add ethanol dropwise via the addition funnel over 30 minutes, maintaining temperature <5°C. The reaction is highly exothermic.

-

Workup: Allow to warm to room temperature (RT) and stir for 2 hours. Filter off the NaF/NaHF

precipitate. -

Purification: Concentrate the filtrate and purify via vacuum distillation.

Protocol B: Synthesis of 5,5-Difluorobarbituric Acid

Reagents:

-

Difluoromalonyl fluoride (10 mmol)

-

Urea (10 mmol)

-

Trifluoroacetic acid (TFA) - Solvent/Catalyst

Procedure:

-

Dissolve urea in TFA in a pressure vessel (due to HF generation).

-

Cool to -20°C.

-

Seal and heat to 60°C for 4 hours.

-

Caution: Vent the vessel carefully through a scrubber containing aqueous KOH to neutralize HF.

-

Evaporate solvent to obtain the crude fluorinated heterocycle.

Safety & Handling (Critical)

Hazard Class: Corrosive, Acute Toxic (Inhalation/Dermal). GHS Signals: Danger, Skull & Crossbones.

-

HF Generation: Upon contact with moisture, this compound releases Hydrogen Fluoride (HF). HF causes deep, painless tissue burns and systemic calcium depletion (cardiac arrest).

-

Engineering Controls: All operations must be performed in a fume hood with HF-resistant ductwork.

-

PPE: Neoprene/Nitrile gloves (double gloved), face shield, and lab coat.

-

First Aid: Calcium Gluconate gel must be immediately available on the workbench. In case of exposure, apply gel and seek emergency medical attention.

References

-

ChemicalBook. (n.d.). Difluoromalonyl Fluoride (5930-67-6) Properties and Safety. Retrieved from

-

LookChem. (n.d.). Difluoromalonyl fluoride - CAS 5930-67-6 Data and Suppliers. Retrieved from

-

European Patent Office. (1982). Preparation of difluoromalonyl fluoride (EP0048544).[2][8][9] Retrieved from

-

GuideChem. (n.d.). Difluoromalonyl Fluoride Physical Properties and Boiling Point Discrepancies. Retrieved from

-

PubChem. (n.d.). Difluoromalonyl fluoride (CID 2774099).[10] National Library of Medicine. Retrieved from

Sources

- 1. lookchem.com [lookchem.com]

- 2. EP0265052B1 - Process for preparing fluoroaliphatic ether-containing carbonyl fluoride compositions - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. lookchem.com [lookchem.com]

- 6. ペットホテル パピーパーティ 犬の保育園(dog nursery)|DOG DIAMOND|ドッグダイヤモンド :: 心に残る授業 ② [dog-diamond.com]

- 7. 5930-67-6 CAS MSDS (DIFLUOROMALONYL FLUORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. US3404162A - Perfluoro-2-oxo-3, 6-dimethyl-1, 4-dioxane - Google Patents [patents.google.com]

- 9. C07C 51 - Preparation of carboxylic acids or their salts, halides, or anhydrides - Patents Sitemap [google.com]

- 10. Difluoromalonyl fluoride | C3F4O2 | CID 2774099 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Reactions of Difluoromalonyl Fluoride with Primary and Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the reactions of difluoromalonyl fluoride with primary and secondary amines. Difluoromalonyl fluoride is a highly reactive difunctional electrophile that serves as a valuable building block in medicinal chemistry and materials science for the introduction of the difluoromalonate moiety. The strategic incorporation of the difluoromethylene group (-CF2-) can significantly modulate the physicochemical and pharmacological properties of organic molecules, including lipophilicity, metabolic stability, and binding affinity.[1][2][3] This guide will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the applications of the resulting difluoromalonamides in drug development.

Introduction: The Significance of the Difluoromethylene Group in Medicinal Chemistry

The introduction of fluorine atoms into bioactive molecules is a widely employed strategy in drug discovery to enhance a compound's therapeutic profile. The difluoromethylene group, in particular, offers a unique combination of steric and electronic properties. It can act as a bioisostere for other functional groups, such as a ketone or an ether linkage, while imparting increased metabolic stability and altered acidity of adjacent protons.[1] The synthesis of molecules containing the difluoromalonyl scaffold is therefore of significant interest to medicinal chemists. Difluoromalonyl fluoride, as a highly reactive precursor, provides a direct route to difluoromalonamides through reactions with primary and secondary amines.

Reaction Mechanism and Theoretical Considerations

The reaction between difluoromalonyl fluoride and primary or secondary amines proceeds via a nucleophilic acyl substitution mechanism. The high electrophilicity of the carbonyl carbons in difluoromalonyl fluoride, enhanced by the strong electron-withdrawing effect of the adjacent fluorine atoms, makes them highly susceptible to nucleophilic attack by amines.

Reaction with Primary Amines

Primary amines (R-NH₂) react with difluoromalonyl fluoride in a stepwise manner. The first equivalent of the amine attacks one of the acyl fluoride moieties to form a mono-amido acyl fluoride intermediate. This is followed by the attack of a second equivalent of the amine on the remaining acyl fluoride to yield the corresponding N,N'-disubstituted difluoromalonamide.

Caption: Reaction of difluoromalonyl fluoride with a primary amine.

Reaction with Secondary Amines

Similarly, secondary amines (R₂NH) react with difluoromalonyl fluoride to produce N,N,N',N'-tetrasubstituted difluoromalonamides. The reaction also proceeds through a mono-substituted intermediate.

Caption: Reaction of difluoromalonyl fluoride with a secondary amine.

Experimental Protocols

The following protocols are generalized procedures. Optimization of reaction conditions, including solvent, temperature, and stoichiometry, may be necessary for specific substrates.

General Considerations

-

Reagent Handling: Difluoromalonyl fluoride is a reactive and potentially hazardous chemical. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to the hydrolysis of difluoromalonyl fluoride. Therefore, anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) are recommended.

-

Stoichiometry: A slight excess of the amine (2.2 equivalents for primary amines, 2.2 equivalents for secondary amines) is often used to ensure complete conversion of the difluoromalonyl fluoride. An additional equivalent of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is typically added to scavenge the hydrogen fluoride (HF) byproduct.

Protocol for Reaction with a Primary Amine

Objective: To synthesize an N,N'-disubstituted difluoromalonamide.

Materials:

-

Difluoromalonyl fluoride

-

Primary amine (e.g., aniline)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert gas supply (N₂ or Ar)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the primary amine (2.2 mmol) and anhydrous DCM (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (2.2 mmol) to the solution.

-